molecular formula C13H20N4O2S B11466214 4-Methyl-N-(5-propyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-benzenesulfonamide

4-Methyl-N-(5-propyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-benzenesulfonamide

Cat. No.: B11466214
M. Wt: 296.39 g/mol
InChI Key: MYBSSKKRVKODSP-UHFFFAOYSA-N
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Description

4-METHYL-N-(5-PROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a benzene ring substituted with a sulfonamide group, a triazine ring, and various alkyl groups, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-(5-PROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a triazine precursor in the presence of a catalyst can yield the desired triazine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-(5-PROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

4-METHYL-N-(5-PROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-N-(5-PROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N-(5-PROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C13H20N4O2S

Molecular Weight

296.39 g/mol

IUPAC Name

4-methyl-N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide

InChI

InChI=1S/C13H20N4O2S/c1-3-8-17-9-14-13(15-10-17)16-20(18,19)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H2,14,15,16)

InChI Key

MYBSSKKRVKODSP-UHFFFAOYSA-N

Canonical SMILES

CCCN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)C

solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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